molecular formula C15H19N3O3 B3009554 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide CAS No. 1396871-86-5

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide

Cat. No. B3009554
CAS RN: 1396871-86-5
M. Wt: 289.335
InChI Key: PBGUHKUJWUQGGM-UHFFFAOYSA-N
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Description

“N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-phenylbutanamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound also has a methoxyethyl group attached to the oxadiazole ring and a phenylbutanamide group attached via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, as a heterocycle, may have aromatic properties, contributing to the compound’s stability. The methoxyethyl group may provide some polarity to the molecule, and the phenylbutanamide group could participate in various interactions due to the presence of the amide functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring might participate in electrophilic substitution reactions. The amide group in the phenylbutanamide moiety could be involved in hydrolysis reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. Generally, handling of chemical substances should always be done with appropriate protective equipment and procedures to prevent exposure and ensure safety .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for various uses, such as in the development of new pharmaceuticals or materials, based on its structure and properties .

properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-11-10-14-17-18-15(21-14)16-13(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGUHKUJWUQGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-phenylbutanamide

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